molecular formula C17H13NO3 B8666843 benzyl 3-formyl-1H-indole-2-carboxylate

benzyl 3-formyl-1H-indole-2-carboxylate

Cat. No.: B8666843
M. Wt: 279.29 g/mol
InChI Key: ADUVTTVGIIXNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl 3-formyl-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-formyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method starts with the reaction of β-nitroacrylates and arylhydrazines . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, which yields the desired indole derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

benzyl 3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the formyl group to other functional groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can have significant biological activities and are used in further chemical synthesis .

Scientific Research Applications

benzyl 3-formyl-1H-indole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, influencing various biological processes. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzyl 3-formyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl and carboxylate groups make it a versatile intermediate for further chemical modifications and applications .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

benzyl 3-formyl-1H-indole-2-carboxylate

InChI

InChI=1S/C17H13NO3/c19-10-14-13-8-4-5-9-15(13)18-16(14)17(20)21-11-12-6-2-1-3-7-12/h1-10,18H,11H2

InChI Key

ADUVTTVGIIXNSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C3=CC=CC=C3N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6.5 ml (70 mmol) of phosphorus oxychloride and 9.3 ml (70 mmol) of N-methylformanilide was stirred at ambient temperature. The resulting mixture was diluted with 90 ml of 1,2-dichloroethane, treated with 15.0 g (59.8 mmol) of benzyl indole-2-carboxylate, and heated at reflux for 1 h. After being allowed to cool for 5 min, the warm solution was poured into an ice-cold solution of 60 g of sodium acetate hydrate in 200 ml of water. The resulting mixture was stirred for 1 h, filtered, and the yellow solid was washed twice with water and twice with ether, and air-dried. The filtrate was treated with 400 ml of hexane and filtered. The combined solids were digested with hot ethyl acetate, cooled to 0° C., and filtered to give 13.41 g (80%) of the desired compound as an off-white solid. 1H NMR (CDCl3 /CD3OD) δ 5.50 (s,2H), 7.3-7.55 (m, 8H), 8.38 (d,J=9 Hz,1H). Mass spectrum: (M+H)+ =280.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
80%

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